molecular formula C22H46O2Si B14211125 15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol CAS No. 824404-32-2

15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol

Cat. No.: B14211125
CAS No.: 824404-32-2
M. Wt: 370.7 g/mol
InChI Key: JUYHHVCUHPRCRK-UHFFFAOYSA-N
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Description

15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol is a complex organic compound characterized by its unique structure, which includes a tert-butyl(dimethyl)silyl group and a long carbon chain with a double bond and a hydroxyl group.

Preparation Methods

The synthesis of 15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The double bond can be reduced to a single bond using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), as well as catalysts and bases to facilitate the reactions .

Scientific Research Applications

15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol involves its interaction with various molecular targets and pathways. The tert-butyl(dimethyl)silyl group provides steric protection to the hydroxyl group, allowing selective reactions at other sites of the molecule. This selective reactivity is crucial in the synthesis of complex molecules where specific functional groups need to be protected or modified .

Comparison with Similar Compounds

Similar compounds to 15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol include:

The uniqueness of this compound lies in its specific structure, which combines a long carbon chain with a double bond and a protected hydroxyl group, making it versatile for various synthetic applications.

Properties

CAS No.

824404-32-2

Molecular Formula

C22H46O2Si

Molecular Weight

370.7 g/mol

IUPAC Name

15-[tert-butyl(dimethyl)silyl]oxy-3-methylpentadec-1-en-3-ol

InChI

InChI=1S/C22H46O2Si/c1-8-22(5,23)19-17-15-13-11-9-10-12-14-16-18-20-24-25(6,7)21(2,3)4/h8,23H,1,9-20H2,2-7H3

InChI Key

JUYHHVCUHPRCRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCC(C)(C=C)O

Origin of Product

United States

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